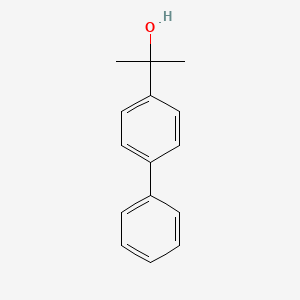

2-(4-Biphenylyl)-2-propanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKGIYHIVSGXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067834 | |

| Record name | [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34352-74-4 | |

| Record name | α,α-Dimethyl[1,1′-biphenyl]-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34352-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,alpha-Dimethyl(1,1'-biphenyl)-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034352744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-methanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-dimethyl[1,1'-biphenyl]-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.,.ALPHA.-DIMETHYL(1,1'-BIPHENYL)-4-METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKX84G2QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Biphenylyl)-2-propanol CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Biphenylyl)-2-propanol, with the CAS number 34352-74-4 , is a tertiary alcohol containing a biphenyl moiety.[1] This compound is of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its structural similarity to known pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), positions it as a valuable building block and intermediate in the development of new therapeutic agents.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data, safety information, and its potential applications in drug discovery.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 34352-74-4 | [1] |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| Appearance | White to cream or yellow crystals/powder | [1] |

| Melting Point | 87.0-96.0 °C (for 95% purity); 189 °C (crystalline) | [1] |

| Boiling Point | 122-124 °C at 3 Torr | |

| Flash Point | 88 °C | |

| Density | 1.3 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. | [3] |

Note on Melting Point: The discrepancy in the reported melting points likely arises from the purity and crystalline form of the material. The lower range may correspond to a less pure or amorphous solid, while the higher value is attributed to a purified, crystalline form.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent prepared from a 4-halobiphenyl with acetone. Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Grignard Synthesis

Reaction Scheme:

Materials:

-

4-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Anhydrous acetone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a small crystal of iodine.

-

Dissolve 4-bromobiphenyl in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 4-bromobiphenyl solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve anhydrous acetone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Spectral Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

| Spectroscopic Data | Interpretation |

| Infrared (IR) Spectrum | The IR spectrum shows a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the aromatic and methyl groups are also observed. |

| Mass Spectrum (MS) | The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methyl group (m/z 197) and the loss of a water molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the biphenyl group, a singlet for the hydroxyl proton, and a singlet for the two equivalent methyl groups. ¹³C NMR: The spectrum would show distinct signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the biphenyl rings. |

Note: While commercially available, some suppliers of this compound as a rare chemical may not provide detailed analytical data.[4] Researchers should plan to verify the identity and purity of the material upon receipt.

Chemical Reactivity and Potential Applications in Drug Development

This compound undergoes reactions typical of a tertiary alcohol. For instance, it can be oxidized to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl.[5] It can also be converted to the corresponding alkyl thiocyanate using the Mukaiyama reagent.[5]

The structural core of this compound is closely related to a class of NSAIDs known as profens, which are 2-arylpropionic acid derivatives. For example, flurbiprofen, a potent NSAID, is 2-(2-fluoro-4-biphenylyl)propionic acid.[2][6] This structural similarity suggests that this compound can serve as a key starting material or intermediate for the synthesis of novel anti-inflammatory agents and other biologically active molecules.[2]

The biphenyl moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrophobic and π-stacking interactions with biological targets. By modifying the propanol side chain and the biphenyl ring system of this compound, medicinal chemists can explore a wide chemical space to develop new drug candidates with potentially improved efficacy and safety profiles.

Logical Relationship to NSAID Synthesis

Caption: Potential pathway from this compound to NSAID analogs.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following safety precautions are recommended.

| Safety Aspect | Recommendation |

| General Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. |

| Fire Safety | Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This safety information is a summary. Always refer to the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a versatile chemical compound with significant potential as a building block in organic synthesis and drug discovery. Its well-defined properties and accessible synthesis make it a valuable resource for researchers. The structural relationship to established anti-inflammatory drugs highlights its potential for the development of new therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding to support further research and application of this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 34352-74-4 [chemicalbook.com]

- 6. [Inhibitory effect of 2-(2-fluoro-4-biphenylyl)propionic acid (Flurbiprofen) on prostaglandin synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-(4-Biphenylyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of 2-(4-Biphenylyl)-2-propanol, a biphenyl derivative of significant interest in various research and development applications. The information is presented to be readily accessible for laboratory and development settings.

Core Physicochemical Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₅H₁₆O[1][2] |

| Molecular Weight | 212.29 g/mol [1][2] |

| CAS Number | 34352-74-4[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can vary based on the specific research objectives. A general workflow for characterization is outlined below.

Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the Grignard reaction between a suitable biphenyl precursor and a propanone derivative.

Purification: Following synthesis, the crude product is typically purified using techniques such as recrystallization or column chromatography to achieve the desired level of purity.

Structural Elucidation: The chemical structure and identity of the synthesized compound are confirmed using a combination of spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing insight into the molecular structure.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group.

Purity Analysis: The purity of the final compound is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of this compound, from synthesis to final analysis.

Caption: A logical workflow for the synthesis and characterization of this compound.

References

2-(4-Biphenylyl)-2-propanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(4-Biphenylyl)-2-propanol. The information is compiled from various chemical data sources to support research and development activities.

Compound Identification

This compound is a tertiary alcohol characterized by a biphenyl group attached to a propan-2-ol moiety. This structure makes it a valuable building block in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | α,α-dimethyl[1,1'-biphenyl]-4-methanol | [1] |

| CAS Number | 34352-74-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₆O | [2][4] |

| Molecular Weight | 212.29 g/mol | [2][4] |

| Canonical SMILES | CC(C)(O)c1ccc(cc1)-c2ccccc2 |

Physical Properties

The compound is a crystalline solid at room temperature. There are some discrepancies in the reported melting point values across different suppliers, which may be due to differences in purity or measurement conditions.

| Property | Value | Source |

| Appearance | Crystalline powder/solid | [5] |

| Melting Point | 88-92 °C | [2][5] |

| 189 °C | ||

| Boiling Point | 122-124 °C (at 3 Torr) | [2][5] |

| Density | 1.3 g/cm³ | |

| 1.048 ± 0.06 g/cm³ (Predicted) | [2] | |

| Solubility | Soluble in Chloroform (1g/10mL) | [5] |

| Flash Point | 88 °C |

Chemical Properties and Reactivity

This compound's reactivity is primarily dictated by its tertiary alcohol and biphenyl functional groups. It has a nonplanar conformation. Theoretical predictions, confirmed by gas-phase experiments, suggest the compound has high reactivity.

Key Reactions:

-

Oxidation: Oxidation with graphite oxide results in the dehydration product, 4-(prop-1-en-2-yl)-1,1'-biphenyl, rather than oxidation of the alcohol.[2][5]

-

Substitution: The hydroxyl group can be converted into the corresponding alkyl thiocyanate using 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) in acetonitrile.[2][5]

The diagram below illustrates the relationship between the compound's structure and its principal modes of reactivity.

Caption: Key functional groups of the molecule and their associated chemical reactivities.

Spectral Data

Detailed, verified analytical data for this compound is not widely published. One supplier explicitly notes that they do not collect analytical data and the buyer assumes responsibility for confirming purity and identity.[6]

-

Infrared (IR) Spectroscopy: A gas-phase IR spectrum is available through the NIST Chemistry WebBook.[1][7] This spectrum would be expected to show a characteristic broad O-H stretching band for the alcohol group (~3200-3600 cm⁻¹) and peaks corresponding to aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): An electron ionization mass spectrum is also available from the NIST database.[1][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: No publicly accessible ¹H or ¹³C NMR data has been identified in the performed searches.

Experimental Protocols

The workflow below illustrates a hypothetical protocol for its synthesis.

Caption: A plausible synthetic route for this compound production.

Biological Activity and Signaling Pathways

No information regarding the biological activity, pharmacological effects, or involvement in signaling pathways for this compound was found during the literature search. Its primary utility appears to be as a chemical intermediate for research and synthesis purposes.[4]

Safety Information

The compound is classified as hazardous. Users should consult the full Safety Data Sheet (SDS) from their supplier before handling.

| Hazard Category | Codes | Source |

| GHS Hazard Statements | H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | ||

| H335 (May cause respiratory irritation) | ||

| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 34352-74-4 [chemicalbook.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 34352-74-4 [m.chemicalbook.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

Spectroscopic Profile of 2-(4-Biphenylyl)-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-biphenylyl)-2-propanol (CAS No. 34352-74-4), a biphenyl derivative of interest in various research and development applications. Due to the limited availability of experimentally derived nuclear magnetic resonance (NMR) data in public databases, this guide presents a combination of reported mass spectrometry (MS) and infrared (IR) spectroscopy data, alongside predicted ¹H and ¹³C NMR spectral data based on established spectroscopic principles and analysis of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound was conducted using electron ionization (EI), a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of the analyte.

Table 1: Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 43 | 100 | [C₃H₇]⁺ |

| 152 | 60 | [C₁₂H₈]⁺ |

| 169 | 85 | [M - C₂H₅O]⁺ |

| 197 | 95 | [M - CH₃]⁺ |

| 212 | 40 | [M]⁺ (Molecular Ion) |

Data sourced from NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A sample of this compound is introduced into the ion source of the mass spectrometer, typically after volatilization by heating.[2] Inside the source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a molecular ion ([M]⁺).[3][4][5] This high energy often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.[3][4][5] These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The data presented here was obtained from the gas-phase spectrum.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 | Sharp, Medium | O-H stretch (free hydroxyl) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2940 | Strong | C-H stretch (aliphatic, -CH₃) |

| 1600-1475 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1375 | Medium | C-H bend (-CH₃) |

| 1300-1000 | Strong | C-O stretch (tertiary alcohol) |

| 860-680 | Strong | C-H out-of-plane bend (aromatic) |

Data interpreted from the gas-phase IR spectrum available on the NIST WebBook.[6]

Experimental Protocol: Solid-State Infrared (IR) Spectroscopy

For a solid sample like this compound, a common method for obtaining an IR spectrum is the thin solid film technique.[7] A small amount of the solid is dissolved in a volatile solvent, such as methylene chloride.[7] A drop of this solution is then placed onto a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.[7] The plate is then placed in the sample holder of an FT-IR spectrometer, and a beam of infrared radiation is passed through the sample. The detector measures the frequencies at which the sample absorbs the radiation, resulting in the infrared spectrum. Alternatively, a Nujol mull or a KBr pellet can be prepared.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

Table 3: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.6 | Singlet | 6H | 2 x -CH₃ | The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. The chemical shift is typical for methyl groups attached to a carbon bearing an oxygen. |

| ~2.2 | Singlet | 1H | -OH | The hydroxyl proton is a singlet and its chemical shift can vary depending on solvent and concentration. |

| ~7.3-7.6 | Multiplet | 9H | Aromatic Protons | The nine aromatic protons of the biphenyl group will appear as a complex multiplet in the aromatic region. Protons on the phenyl ring attached to the propanol group will be slightly shifted compared to those on the terminal phenyl ring due to the influence of the alkyl-hydroxyl substituent.[10][11] |

Predicted ¹³C NMR Spectrum

Table 4: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~32 | -CH₃ | The chemical shift for the two equivalent methyl carbons. |

| ~73 | C-OH | The quaternary carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom. |

| ~127-129 | Aromatic CH | Chemical shifts for the protonated carbons of the biphenyl rings. |

| ~140-148 | Aromatic Quaternary C | The quaternary carbons of the biphenyl system, including the carbon attached to the other phenyl ring and the carbon attached to the propanol substituent. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of this compound (typically 5-20 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[12] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added. The tube is placed in the NMR spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is detected and then Fourier transformed to produce the spectrum.[13] For ¹³C NMR, a similar process is followed, often with broadband proton decoupling to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.[13][14]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. books.rsc.org [books.rsc.org]

- 13. sc.edu [sc.edu]

- 14. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(4-Biphenylyl)-2-propanol via Grignard reaction

An In-depth Technical Guide to the Synthesis of 2-(4-Biphenylyl)-2-propanol via Grignard Reaction

Introduction

The Grignard reaction stands as a cornerstone in organic chemistry for the formation of carbon-carbon bonds.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction provides a powerful method for synthesizing alcohols from carbonyl compounds.[2][3] The synthesis of this compound, a tertiary alcohol, serves as an excellent example of this reaction's utility. This compound and its derivatives are valuable intermediates in the development of advanced materials such as liquid crystals and materials for Organic Light-Emitting Diodes (OLEDs).[4]

This guide provides a comprehensive overview of the synthesis of this compound, beginning with the formation of the necessary Grignard reagent, 4-biphenylmagnesium bromide, from 4-bromobiphenyl, followed by its reaction with acetone.[1][5] It includes detailed experimental protocols, quantitative data summaries, and troubleshooting guidance tailored for researchers and professionals in chemical and pharmaceutical development.

Overall Reaction Scheme

The synthesis is a two-step process:

-

Formation of the Grignard Reagent: 4-Bromobiphenyl reacts with magnesium metal in an anhydrous ether solvent to form 4-biphenylmagnesium bromide.[1]

-

Reaction with Acetone: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.[5]

Quantitative Data Summary

Successful synthesis relies on precise control of reagents and conditions. The tables below summarize the key quantitative parameters.

Table 1: Reagent Properties and Stoichiometry

| Reagent | Formula | Molar Mass ( g/mol ) | Molar Equivalents | Notes |

| 4-Bromobiphenyl | C₁₂H₉Br | 233.10 | 1.0 | Should be pure and thoroughly dried. |

| Magnesium Turnings | Mg | 24.31 | 1.1 - 1.2 | Use of fresh, unoxidized turnings is critical.[1] |

| Acetone | C₃H₆O | 58.08 | 1.0 | Must be anhydrous. |

| Diethyl Ether (or THF) | (C₂H₅)₂O | 74.12 | Solvent | Must be anhydrous. THF can also be used.[1][6] |

| Iodine | I₂ | 253.81 | Catalytic | A single crystal is often sufficient to initiate the reaction.[1][7] |

Table 2: Reaction Conditions

| Parameter | Value / Description | Notes |

| Grignard Formation | ||

| Concentration | ~0.5 - 1.0 M | Higher concentrations may promote side reactions.[1] |

| Initiation | Gentle warming or addition of iodine. | The reaction is exothermic and should sustain its own reflux once initiated.[1][8] |

| Reaction Temperature | ~35 °C (refluxing diethyl ether) | Maintain gentle reflux.[1] |

| Reaction Time | 1 - 2 hours | Monitor by the consumption of magnesium.[1] |

| Reaction with Acetone | ||

| Temperature | 0 °C to Room Temperature | Add acetone solution dropwise at 0 °C to control the exothermic reaction.[5] |

| Reaction Time | 1 hour | After addition, allow to stir at room temperature.[5] |

| Product Information | ||

| Product Name | This compound | [9] |

| CAS Number | 34352-74-4 | [9] |

| Molecular Formula | C₁₅H₁₆O | [9] |

| Molecular Weight | 212.29 g/mol | [9] |

| Melting Point | 88-92 °C | [9] |

| Boiling Point | 122-124 °C @ 3 Torr | [9] |

| Typical Yield | 80 - 95% (Grignard reagent) | Overall yield depends on the purity of reagents and exclusion of moisture.[1] |

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven overnight or flame-dried under an inert atmosphere (nitrogen or argon) to remove all traces of water.[3][5] The reaction must be conducted under anhydrous conditions.[10]

Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser (topped with a drying tube containing CaCl₂ or CaSO₄), a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus is assembled while hot and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.[1]

Part A: Preparation of 4-Biphenylmagnesium Bromide

-

Magnesium Activation: Place magnesium turnings (1.1-1.2 eq.) into the dried three-necked flask. Add a single crystal of iodine.[7] The flask can be gently warmed to produce iodine vapor, which helps activate the magnesium surface.[3]

-

Reagent Preparation: In a separate dry flask, dissolve 4-bromobiphenyl (1.0 eq.) in two-thirds of the total required anhydrous diethyl ether. Transfer this solution to the dropping funnel.

-

Initiation: Add a small portion (~10%) of the 4-bromobiphenyl solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine fades and bubbling is observed.[4] The solution will become cloudy and grayish-brown.[1] If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[8]

-

Addition: Once the reaction has started and is self-sustaining (gentle reflux), add the remaining 4-bromobiphenyl solution dropwise from the funnel at a rate that maintains a steady reflux.[4] An ice bath should be kept on hand to cool the reaction if it becomes too vigorous.[1]

-

Completion: After the addition is complete, if refluxing subsides, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1][4] The resulting Grignard reagent is typically used in situ for the next step.[1]

Part B: Reaction with Acetone

-

Cooling: Cool the flask containing the freshly prepared 4-biphenylmagnesium bromide solution to 0 °C using an ice bath.

-

Acetone Addition: Dissolve anhydrous acetone (1.0 eq.) in a small amount of anhydrous diethyl ether. Add this solution to the dropping funnel. Add the acetone solution dropwise to the cold, vigorously stirring Grignard reagent.[5] A precipitate will likely form. The rate of addition should be controlled to prevent the temperature from rising significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional hour.[5]

Part C: Workup and Purification

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 3M HCl) dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide salt.[3] Caution: This is an exothermic process and may produce flammable gases.

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer (ether) should be separated from the aqueous layer. Extract the aqueous layer two more times with diethyl ether.[5]

-

Washing: Combine all the organic layers and wash them sequentially with water and then with a saturated brine solution (NaCl) to remove water-soluble impurities.[4][5]

-

Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][5]

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product.[5]

-

Purification: The crude solid can be purified by recrystallization, typically from a solvent like ethanol or a mixture of organic solvents.[7] Alternatively, flash column chromatography on silica gel can be used for higher purity.[4]

Mechanism and Potential Side Reactions

The core of the reaction is the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of acetone.

Several side reactions can occur, potentially lowering the yield of the desired product:

-

Biphenyl Formation: A significant side product is biphenyl, which can form from a coupling reaction between the Grignard reagent and any unreacted 4-bromobiphenyl.[3][5] This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[3]

-

Quenching: Grignard reagents are extremely strong bases and will react with any protic substance, including water, alcohols, or even trace moisture on the glassware.[5][10] This reaction protonates the Grignard reagent to form biphenyl, quenching the reagent and preventing it from reacting with the acetone.

-

Dehydration: The tertiary alcohol product can be dehydrated to form an alkene (4-isopropylidene-1,1'-biphenyl) during the acidic workup, especially if a strong acid is used or the temperature is too high.[5]

Troubleshooting

Safety Precautions

-

Flammability: Diethyl ether and tetrahydrofuran (THF) are extremely flammable and volatile. All operations must be conducted in a certified fume hood, away from open flames or spark sources.[1]

-

Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. The rate of addition of the aryl halide must be carefully controlled to prevent the reaction from becoming too rapid.[1]

-

Moisture Sensitivity: Grignard reagents react violently with water. Ensure all equipment is dry and precautions are taken to avoid contact with atmospheric moisture.[1]

-

Reagent Toxicity: 4-Bromobiphenyl is toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

References

- 1. benchchem.com [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-联苯溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound CAS#: 34352-74-4 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

Starting materials for 2-(4-Biphenylyl)-2-propanol synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 2-(4-Biphenylyl)-2-propanol

Introduction

This compound is a tertiary alcohol derivative of biphenyl. The biphenyl structural motif is of significant interest in medicinal chemistry and materials science, often found in pharmaceuticals and functional organic materials.[1] The synthesis of this compound can be achieved through several reliable synthetic routes, primarily involving the formation of a key carbon-carbon bond to create the tertiary alcohol functionality. This guide provides a detailed overview of the primary starting materials and synthetic methodologies for its preparation, tailored for researchers and professionals in drug development and chemical synthesis. The most common and direct approaches involve the Grignard reaction and a two-step process beginning with a Friedel-Crafts acylation.

Primary Synthetic Route: Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds and is particularly well-suited for the synthesis of tertiary alcohols.[2] This approach can be executed in two primary ways for the target molecule.

Route 1A: Reaction of a Biphenyl Grignard Reagent with a Ketone

This is the most direct route, involving the synthesis of a Grignard reagent from 4-halobiphenyl, which then reacts with acetone to form the desired tertiary alcohol.

Core Starting Materials:

-

4-Bromobiphenyl

-

Magnesium turnings

-

Acetone

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent.[3]

Logical Workflow for Grignard Synthesis (Route 1A)

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

This protocol is adapted from standard procedures for the synthesis of tertiary alcohols via Grignard reagents.[3]

1. Preparation of 4-Biphenylmagnesium Bromide:

-

All glassware must be oven or flame-dried to ensure anhydrous conditions.[3]

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.[3]

-

Prepare a solution of 4-bromobiphenyl (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the 4-bromobiphenyl solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

2. Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether dropwise to the cold, stirring Grignard reagent. A precipitate will likely form.[3]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[3]

3. Workup and Purification:

-

Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[3]

-

Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from 2-propanol or hexanes) or column chromatography.[4][5]

Quantitative Data for Grignard Synthesis

| Parameter | Value | Reference |

| Starting Materials | 4-Bromobiphenyl, Magnesium, Acetone | [3] |

| Solvent | Anhydrous Diethyl Ether or THF | [3] |

| Molar Ratio | 4-Bromobiphenyl : Mg : Acetone ≈ 1 : 1.2 : 1 | [4] |

| Reaction Temperature | 35-50 °C (reflux for Grignard formation), 0 °C to RT (acetone addition) | [3] |

| Reaction Time | 1-2 hours | [3] |

| Typical Yield | >80% (dependent on conditions and purity of reagents) | [6] |

Alternative Synthetic Route: Friedel-Crafts Acylation followed by Grignard Reaction

Step 1: Friedel-Crafts Acylation of Biphenyl

This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the biphenyl ring, primarily at the para position, to form 4-acetylbiphenyl.[7]

Core Starting Materials:

-

Biphenyl

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

A suitable solvent (e.g., nitrobenzene, 1,2-dichloroethane, or carbon disulfide).[8][9]

Step 2: Grignard Reaction with 4-Acetylbiphenyl

The ketone synthesized in the first step (4-acetylbiphenyl) is then reacted with a methyl Grignard reagent to yield the final product.

Core Starting Materials:

-

4-Acetylbiphenyl (from Step 1)

-

Methyl iodide or Methyl bromide

-

Magnesium turnings

Logical Workflow for Two-Step Synthesis

Caption: Workflow for the two-step synthesis via Friedel-Crafts acylation.

Experimental Protocols

Protocol for Friedel-Crafts Acylation:

-

To a suspension of anhydrous aluminum chloride (AlCl₃) (2.2 eq) in a solvent like 1,2-dichloroethane, add a powdered mixture of biphenyl (1.0 eq) and succinic anhydride (1.2 eq) at 5-10°C.[8] (Note: This protocol for fenbufen synthesis using succinic anhydride can be adapted by substituting with acetyl chloride or acetic anhydride).

-

Stir the mixture at a controlled temperature (e.g., below 10°C) for several hours.[9][10]

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.[9]

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain crude 4-acetylbiphenyl, which can be purified by recrystallization or distillation.

Protocol for Subsequent Grignard Reaction:

-

The protocol is analogous to Route 1A, substituting 4-acetylbiphenyl for acetone and a methyl Grignard reagent (prepared from methyl iodide/bromide and magnesium) for the biphenyl Grignard reagent.

Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value | Reference |

| Starting Materials | Biphenyl, Acetyl Chloride, AlCl₃ | [7] |

| Solvent | Nitrobenzene or 1,2-Dichloroethane | [8][10] |

| Molar Ratio | Biphenyl : Acetyl Chloride : AlCl₃ ≈ 1 : 1.1 : 1.2 | [11] |

| Reaction Temperature | 0-10 °C | [8][9] |

| Reaction Time | 2-4 hours | [10] |

| Typical Yield | 70-90% for 4-acetylbiphenyl | [10] |

Summary and Considerations

The selection of the synthetic route depends on the availability and cost of the starting materials. The direct Grignard approach using 4-bromobiphenyl is more atom-economical and involves a single primary synthetic step. However, the two-step Friedel-Crafts acylation followed by a Grignard reaction may be more practical if biphenyl is the more accessible precursor. For both routes, ensuring anhydrous conditions for the Grignard reaction step is critical to prevent quenching of the highly reactive Grignard reagent and to maximize the yield of the desired this compound.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. quora.com [quora.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-PHENYL-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. CN1052301A - The improvement of synthesis method for " fenbufen " - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

Chemical structure and IUPAC name of 2-(4-Biphenylyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-([1,1'-biphenyl]-4-yl)propan-2-ol, also commonly known as 2-(4-Biphenylyl)-2-propanol, is a tertiary alcohol featuring a biphenyl moiety. The biphenyl scaffold is a significant structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antihypertensives and anti-inflammatory agents. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, aimed at professionals in research and drug development.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a propan-2-ol backbone with one of the methyl groups' hydrogen atoms substituted by a biphenyl group at the 4-position.

-

IUPAC Name: 2-([1,1'-biphenyl]-4-yl)propan-2-ol

-

Other Names: this compound, α,α-dimethyl[1,1'-biphenyl]-4-methanol

-

CAS Number: 34352-74-4

-

Molecular Formula: C₁₅H₁₆O

-

SMILES: CC(C)(O)c1ccc(cc1)-c2ccccc2

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Units |

| Molecular Weight | 212.29 | g/mol |

| Melting Point | 88 - 92 | °C |

| Boiling Point | 122 - 124 (at 3 Torr) | °C |

| Flash Point | 88 | °C |

Spectral Data Interpretation:

-

¹H NMR: The spectrum is expected to show a singlet for the two equivalent methyl protons, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent), and a series of multiplets in the aromatic region corresponding to the protons of the biphenyl group.

-

¹³C NMR: The spectrum should display a signal for the quaternary carbon attached to the hydroxyl group, a signal for the two equivalent methyl carbons, and several signals in the aromatic region for the carbons of the biphenyl rings.

-

IR Spectroscopy: Key characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-H stretching of the aromatic and alkyl groups just below and above 3000 cm⁻¹, C=C stretching of the aromatic rings in the 1400-1600 cm⁻¹ region, and a C-O stretching band around 1000-1200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group and water.

Experimental Protocols

The synthesis of this compound is most commonly achieved via a Grignard reaction, a robust method for the formation of carbon-carbon bonds. Below is a detailed, plausible experimental protocol based on standard procedures for analogous reactions.

Synthesis of this compound via Grignard Reaction

This procedure involves the reaction of a Grignard reagent, prepared from 4-bromobiphenyl, with acetone.

Materials:

-

4-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

Acetone, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

-

Under an inert atmosphere, add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 4-bromobiphenyl (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 4-bromobiphenyl solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

-

Once the reaction has started, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure the complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

In the dropping funnel, place a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether.

-

Add the acetone solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Chemical Reactions of this compound

One of the key reactions of tertiary alcohols is dehydration to form alkenes. This compound can be dehydrated to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.

Logical and Experimental Workflows

The synthesis of this compound can be visualized as a clear workflow, from starting materials to the final purified product.

A Technical Guide to the Research Applications of 2-(4-Biphenylyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Biphenylyl)-2-propanol is a tertiary alcohol containing a biphenyl moiety, a structural motif of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the potential research applications of this compound, detailing its chemical properties, core reactivity, and its role as a versatile building block in the synthesis of potentially bioactive molecules and functional materials. This guide includes a summary of its physicochemical data, detailed experimental protocols for its synthesis and key transformations, and visualizations of relevant chemical pathways to facilitate its use in a research and development setting.

Introduction

The biphenyl scaffold is a "privileged" structure in drug discovery, appearing in a multitude of approved therapeutic agents and clinical candidates. Its rigid, planar nature provides a well-defined framework for the orientation of functional groups, enabling precise interactions with biological targets. This compound serves as a valuable starting material and intermediate, offering a reactive hydroxyl group for further functionalization and a stable biphenyl core for molecular scaffolding. Its derivatives have been explored for a range of biological activities, including anti-inflammatory, antimicrobial, and diuretic properties. This guide aims to consolidate the available information on this compound, providing researchers with a foundational resource to explore its potential in their own work.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O | [1] |

| Molecular Weight | 212.29 g/mol | [1] |

| CAS Number | 34352-74-4 | [1] |

| Appearance | Powder | [1] |

| Melting Point | 88-92 °C | [1] |

| Boiling Point | 122-124 °C (at 3 Torr) | [1] |

| Density (predicted) | 1.048 ± 0.06 g/cm³ | [1] |

| pKa (predicted) | 14.40 ± 0.29 | [1] |

| Solubility | Soluble in chloroform | [1] |

Core Reactivity

This compound exhibits reactivity characteristic of a tertiary alcohol, primarily involving reactions of the hydroxyl group and transformations of the biphenyl ring system.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group is a key site for functionalization. It can undergo dehydration to form the corresponding alkene, 2-(4-biphenylyl)propene, under acidic conditions.[2][3] It can also be converted to other functional groups, such as alkyl thiocyanates, using reagents like 2-chloro-1-methylpyridinium iodide (the Mukaiyama reagent).[1]

Oxidation

Oxidation of this compound with graphite oxide has been reported to yield 4-(prop-1-en-2-yl)-1,1'-biphenyl.[1] This reaction provides a route to an unsaturated derivative that can be further modified.

Potential Research Applications

The primary research application of this compound is as a synthetic intermediate for the creation of more complex molecules with potential utility in medicinal chemistry and materials science.

Medicinal Chemistry

The biphenyl moiety is a common feature in a wide array of pharmacologically active compounds. While direct biological activity of this compound is not extensively documented, it serves as a valuable precursor to molecules with potential therapeutic applications. A computational study has predicted its binding affinity to the Aryl Hydrocarbon Receptor (AhR), as shown in Table 2.

| Compound | CAS Number | Predicted AhR Binding Affinity |

| This compound | 34352-74-4 | 72.8 |

Binding affinity is a unitless value from a QSAR model.[4]

Derivatives of the closely related 2-(4-biphenylyl)propionic acid have shown anti-inflammatory activity.[5] Furthermore, the structural analog 2-(4-ethoxyphenyl)-2-methylpropanol is a key intermediate in the synthesis of the pyrethroid insecticide fenpropathrin, highlighting the potential for derivatives of this compound in the agrochemical industry.[6]

Materials Science

Biphenyl-containing molecules are of significant interest in materials science due to their rigid structure, which can impart desirable properties such as thermal stability and liquid crystallinity. While specific applications of this compound in this field are not widely reported, its derivatives could potentially be used as monomers for the synthesis of specialty polymers or as components of liquid crystal displays.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and key transformations of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is based on the general procedure for the synthesis of tertiary alcohols from Grignard reagents and ketones.[7][8]

Materials:

-

4-Bromobiphenyl

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetone

-

Anhydrous calcium chloride

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Place magnesium turnings in the flask and add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 4-bromobiphenyl in anhydrous diethyl ether.

-

Add a small amount of the 4-bromobiphenyl solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the start of the Grignard reagent formation.

-

Add the remaining 4-bromobiphenyl solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Visualization:

Caption: Synthesis of this compound.

Dehydration of this compound

This protocol is based on the acid-catalyzed dehydration of tertiary alcohols.[2][3]

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid

-

Anhydrous sodium sulfate

-

Standard distillation apparatus

Procedure:

-

Place this compound in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture gently under distillation.

-

Collect the distillate, which is a mixture of the alkene product and water.

-

Separate the organic layer and wash it with water and then with a dilute sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by distillation or column chromatography.

Visualization:

Caption: Dehydration of this compound.

Oxidation of this compound

This protocol is based on the reported oxidation using graphite oxide.[1]

Materials:

-

This compound

-

Graphite oxide

-

An appropriate organic solvent (e.g., dichloromethane)

-

Standard laboratory glassware

Procedure:

-

Suspend graphite oxide in the chosen organic solvent in a round-bottom flask.

-

Add a solution of this compound in the same solvent to the suspension.

-

Stir the reaction mixture at room temperature for the required duration (monitor by TLC).

-

Upon completion, filter the reaction mixture to remove the solid oxidant.

-

Wash the solid with the solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Conceptual Signaling Pathway

The biphenyl scaffold is present in molecules that modulate various signaling pathways. For instance, derivatives have been shown to act as antagonists for receptors like the κ-opioid receptor. A conceptual diagram illustrating how a hypothetical bioactive derivative of this compound might act as a receptor antagonist is shown below.

Caption: Conceptual Antagonist Action.

Conclusion

This compound is a valuable and commercially available chemical intermediate. While its own biological profile is not extensively studied, its core structure is of high interest in the development of new pharmaceuticals and functional materials. The reactivity of its hydroxyl group allows for diverse synthetic modifications, providing access to a wide range of derivatives. This technical guide provides a starting point for researchers to leverage the potential of this compound in their synthetic and drug discovery endeavors. Further exploration of its derivatives is warranted to uncover novel bioactive compounds and advanced materials.

References

- 1. This compound CAS#: 34352-74-4 [m.chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchers.usask.ca [researchers.usask.ca]

- 5. prepchem.com [prepchem.com]

- 6. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]

- 7. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 8. Solved I did an experiment where I synthesized | Chegg.com [chegg.com]

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-(4-Biphenylyl)acetone

Audience: Researchers, scientists, and drug development professionals.

Abstract: The direct oxidation of the tertiary alcohol, 2-(4-Biphenylyl)-2-propanol, to its corresponding ketone, 2-(4-Biphenylyl)acetone, is often challenging and can lead to undesired side products such as the elimination product, 4-(prop-1-en-2-yl)-1,1'-biphenyl. This application note details a robust, three-step alternative synthetic route for the preparation of 2-(4-Biphenylyl)acetone, commencing from the readily available starting material, 4-biphenylacetic acid. The protocol first describes the α-methylation of 4-biphenylacetic acid to yield 2-(4-biphenylyl)propionic acid. Subsequently, the carboxylic acid is converted to its corresponding acid chloride, which is then subjected to methylation to afford the target ketone. This method provides a reliable pathway for the synthesis of 2-(4-Biphenylyl)acetone, a valuable intermediate in pharmaceutical and materials science research.

Introduction

Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group. Attempts to oxidize tertiary alcohols often require harsh reaction conditions, which can lead to carbon-carbon bond cleavage or, in the case of benzylic tertiary alcohols like this compound, dehydration to form alkenes. For instance, the oxidation of this compound with graphite oxide has been reported to yield the dehydration product 4-(prop-1-en-2-yl)-1,1'-biphenyl.

Given the challenges associated with the direct oxidation of this compound, this document outlines a reliable three-step synthetic alternative for the preparation of 2-(4-Biphenylyl)acetone. This protocol is based on established organic transformations and provides a practical approach for obtaining the desired ketone.

Proposed Synthetic Pathway

The proposed synthesis of 2-(4-Biphenylyl)acetone from 4-biphenylacetic acid is depicted in the following workflow diagram:

Caption: Synthetic workflow for 2-(4-Biphenylyl)acetone.

Experimental Protocols

Step 1: Synthesis of 2-(4-Biphenylyl)propionic Acid

This protocol is adapted from a known procedure for the α-methylation of 4-biphenylacetic acid.[1]

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, prepare a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF). To a solution of diisopropylamine (3.2 mL, 22.6 mmol) in anhydrous THF, slowly add n-butyllithium (1.6 M in hexane, 14.2 mL, 22.6 mmol) at -78 °C. Stir the solution for 30 minutes at this temperature.

-

Formation of the Enolate: In a separate flame-dried flask, dissolve 4-biphenylacetic acid (2.40 g, 11.3 mmol) in anhydrous THF. Cool this solution to -50 °C. To this solution, add the freshly prepared LDA solution dropwise via a cannula, maintaining the temperature between -50 °C and -30 °C.

-

Alkylation: After the addition is complete, stir the reaction mixture at a temperature between -40 °C and -10 °C for 2 hours. Subsequently, add methyl iodide (1.77 g, 12.4 mmol) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Workup and Purification: Quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH 2 with 3N sulfuric acid. Extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by chromatography to yield 2-(4-biphenylyl)propionic acid as a white crystalline solid.

Step 2: Synthesis of 2-(4-Biphenylyl)propionyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-biphenylyl)propionic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5.0 eq).

-

Reaction: Add a catalytic amount of pyridine. Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by the cessation of gas evolution.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(4-biphenylyl)propionyl chloride is typically used in the next step without further purification.

Step 3: Synthesis of 2-(4-Biphenylyl)acetone

-

Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place a solution of the crude 2-(4-biphenylyl)propionyl chloride (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

-

Addition of Grignard Reagent: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.1 eq) in diethyl ether dropwise via the addition funnel, maintaining the temperature at 0 °C.

-

Workup and Purification: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to afford 2-(4-Biphenylyl)acetone.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-(4-Biphenylyl)propionic acid, as adapted from the literature.[1] Data for the subsequent steps are based on typical yields for these types of reactions.

| Step | Starting Material | Product | Reagents | Yield (%) | Melting Point (°C) |

| 1 | 4-Biphenylacetic Acid | 2-(4-Biphenylyl)propionic Acid | LDA, Methyl Iodide | 93 | 144-145 |

| 2 | 2-(4-Biphenylyl)propionic Acid | 2-(4-Biphenylyl)propionyl Chloride | Thionyl Chloride | >95 (crude) | N/A |

| 3 | 2-(4-Biphenylyl)propionyl Chloride | 2-(4-Biphenylyl)acetone | Methylmagnesium Bromide | 80-90 (estimated) | N/A |

Conclusion

This application note provides a detailed and reliable three-step synthetic protocol for the preparation of 2-(4-Biphenylyl)acetone, circumventing the challenges associated with the direct oxidation of this compound. The described method utilizes well-established chemical transformations and readily available reagents, making it a practical and efficient route for obtaining the target ketone for use in various research and development applications. Researchers are advised to follow standard laboratory safety procedures when handling all chemicals mentioned in this protocol.

References

Application Notes and Protocols for the Synthesis of 4-(prop-1-en-2-yl)-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of 4-(prop-1-en-2-yl)-1,1'-biphenyl from 2-(4-biphenylyl)-2-propanol via an acid-catalyzed dehydration reaction. 4-(prop-1-en-2-yl)-1,1'-biphenyl, also known as 4-isopropenylbiphenyl, is a valuable monomer and intermediate in the synthesis of various polymers and pharmaceutical compounds. The described method is a robust and efficient procedure for laboratory-scale synthesis.

The reaction proceeds through an E1 (elimination, unimolecular) mechanism, which is characteristic of the dehydration of tertiary alcohols. The hydroxyl group of the alcohol is protonated by an acid catalyst, forming a good leaving group (water). Departure of the water molecule results in a stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the desired alkene product.

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and product is provided in the table below for easy reference.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Reactant | This compound | 34352-74-4 | C₁₅H₁₆O | 212.29 | 93-95 |

| Product | 4-(prop-1-en-2-yl)-1,1'-biphenyl | 34352-84-6 | C₁₅H₁₄ | 194.27 | N/A |

Experimental Protocol

This protocol is based on established procedures for the acid-catalyzed dehydration of tertiary alcohols, specifically adapted for the synthesis of 4-(prop-1-en-2-yl)-1,1'-biphenyl.

Materials and Equipment:

-

This compound

-

85% Phosphoric acid (H₃PO₄)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Distillation apparatus (short path or fractional, depending on scale)

-

Heating mantle with a stirrer

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Vacuum pump for distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, combine this compound and a catalytic amount of 85% phosphoric acid (approximately 5-10 mol% relative to the alcohol).

-

Dehydration: Gently heat the mixture with stirring. The product, 4-(prop-1-en-2-yl)-1,1'-biphenyl, will co-distill with water as it is formed. Maintain a steady distillation rate by controlling the temperature of the heating mantle. The reaction temperature will depend on the specific apparatus and scale but is typically in the range of 150-200 °C.

-

Workup:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Water.

-

Brine to aid in the separation of the organic and aqueous layers.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the bulk of the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure. This is crucial to prevent polymerization of the styrenic product at high temperatures. The boiling point will be significantly lower than the atmospheric boiling point. Collect the fraction corresponding to the pure 4-(prop-1-en-2-yl)-1,1'-biphenyl.

-

Safety Precautions:

-

Phosphoric acid is corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The distillation should be performed in a well-ventilated fume hood.

-

Heating flammable organic solvents requires caution to prevent fire hazards.

-

Vacuum distillation should be conducted behind a safety shield.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the acid-catalyzed dehydration of 2-aryl-2-propanols, which can be used as a guideline for this synthesis. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactant to Catalyst Ratio (mol%) | 5 - 10 | Phosphoric acid is a catalyst and is used in sub-stoichiometric amounts. |

| Reaction Temperature (°C) | 150 - 200 | Temperature should be sufficient to allow for distillation of the product. |

| Reaction Time | Dependent on scale | The reaction is complete when no more product distills over. |

| Expected Yield (%) | 70 - 90 | Yields can be influenced by the efficiency of the distillation and workup. |

Visualizations

Reaction Scheme:

Caption: Acid-catalyzed dehydration of this compound.

Experimental Workflow:

Caption: Experimental workflow for the synthesis and purification.

Reaction Mechanism (E1):

Caption: The E1 mechanism for the dehydration of this compound.